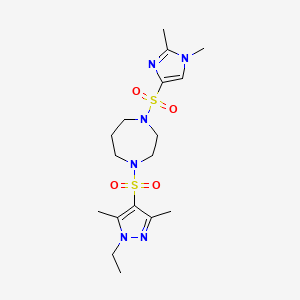

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

This compound is a diazepane derivative featuring dual sulfonyl groups attached to a seven-membered heterocyclic ring. The imidazole and pyrazole substituents at positions 1 and 4 are critical for its structural uniqueness. While direct pharmacological data for this compound are scarce, its structural analogs (e.g., nitroimidazole and pyrazole derivatives) suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl-containing heterocycles .

Properties

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O4S2/c1-6-23-14(3)17(13(2)19-23)29(26,27)22-9-7-8-21(10-11-22)28(24,25)16-12-20(5)15(4)18-16/h12H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTRLXTUBNIDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Characteristics

This compound features several key structural components:

- Imidazole and Pyrazole Moieties : These nitrogen-containing heterocycles are known for their diverse biological activities.

- Sulfonyl Groups : These enhance solubility and are crucial for biological interactions.

- Diazepane Ring : This contributes to the compound's structural rigidity and may influence its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl groups may interact with active sites on enzymes, leading to inhibition and modulation of metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 5.0 | |

| Compound B | S. aureus | 12.5 | |

| Compound C | Mycobacterium tuberculosis | 3.73 |

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK293) revealed that many derivatives of the compound demonstrate low toxicity, indicating their potential for therapeutic use without significant adverse effects:

| Compound | Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| Compound D | HEK293 | >50 | Non-toxic |

| Compound E | HepG2 | 30 | Moderate Toxicity |

Case Studies

A study conducted on related compounds highlighted their effectiveness against Mycobacterium tuberculosis. The most active derivatives showed IC90 values ranging from 3.73 to 40.32 µM, suggesting that structural modifications can significantly enhance activity against this pathogen. Furthermore, docking studies indicated favorable binding interactions with target enzymes, supporting the hypothesis of enzyme inhibition as a primary mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key compounds for comparison include:

Functional and Pharmacokinetic Differences

- Electron-Withdrawing Effects : The dual sulfonyl groups in the target compound enhance electrophilicity compared to nitroimidazole derivatives (), which may improve binding to nucleophilic enzyme active sites. However, this could reduce metabolic stability relative to coumarin-containing analogs () .

- Solubility : Sulfonyl groups may increase aqueous solubility compared to lipophilic coumarin derivatives (), though this remains untested .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, sulfonylation reagent ratios). For example, flow chemistry techniques (as demonstrated in the synthesis of diphenyldiazomethane) enable precise control over reaction conditions, reducing side products and improving reproducibility . NMR monitoring of intermediates (e.g., sulfonyl chloride formation) ensures functional group compatibility.

Q. What spectroscopic techniques are most effective for characterizing the sulfonamide groups in this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify methyl and ethyl substituents on the imidazole/pyrazole rings, FT-IR to confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight. For ambiguous stereochemistry, X-ray crystallography (using SHELXL for refinement) resolves spatial arrangements .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC-UV at 254 nm, targeting sulfonamide bond hydrolysis. Compare retention times with synthetic intermediates (e.g., free diazepane or desulfonated heterocycles). Stability in polar aprotic solvents (e.g., DMSO) should also be tested for storage recommendations .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) due to sulfonamide pharmacophores. Use microplate readers for kinetic analysis at 0.1–100 µM concentrations. For antimicrobial screening, follow protocols from analogous imidazole-pyrazole sulfonamides, including MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Methodological Answer : Apply multivariate statistical models (e.g., partial least squares regression) to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions and identify steric/electronic mismatches between computational predictions and experimental IC₅₀ values. Cross-validate with crystallographic data .

Q. What strategies mitigate crystallographic challenges for sulfonamide-containing compounds?

- Methodological Answer : For poor diffraction, employ SHELXD for dual-space structure solution and SHELXL for refinement with restraints on sulfonamide geometry (S–O bond lengths: ~1.43 Å; S–N: ~1.63 Å). Use TWINABS to correct for twinning in low-symmetry space groups. High-pressure cryocooling (100 K) minimizes thermal motion artifacts .

Q. How can experimental design resolve conflicting solubility and bioavailability data?

- Methodological Answer : Conduct solubility parameter screening (Hansen parameters) in co-solvent systems (e.g., PEG-400/water). For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp). If permeability contradicts solubility, apply molecular dynamics simulations to assess aggregation tendencies in aqueous media .

Q. What analytical workflows identify degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H2O2/UV light and analyze via LC-MS/MS with positive/negative ionization. Fragment ions (e.g., m/z corresponding to imidazole sulfonic acid or pyrazole N-oxide) reveal oxidative cleavage sites. Compare with synthetic degradation standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.